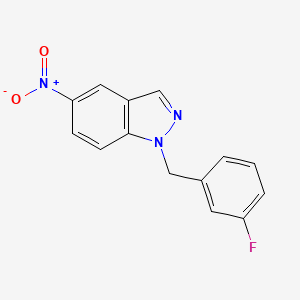

1-(3-fluorobenzyl)-5-nitro-1H-indazole

Vue d'ensemble

Description

1-(3-fluorobenzyl)-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H10FN3O2 and its molecular weight is 271.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et Chimie Médicinale

La similarité structurale de "1-(3-fluorobenzyl)-5-nitro-1H-indazole" avec les bases de l'ADN telles que l'adénine et la guanine en fait un échafaudage précieux dans la conception de médicaments, en particulier pour les agents antiviraux et anticancéreux. Son incorporation dans les molécules de médicaments peut améliorer la solubilité, la polarité, la lipophilie et la capacité de liaison hydrogène, qui sont des propriétés essentielles pour la pharmacocinétique et la pharmacodynamie des composés thérapeutiques .

Activité Antituberculeuse

Les composés avec le motif indazole ont montré un potentiel dans le traitement de la tuberculose. Le groupe nitro dans "this compound" pourrait potentiellement être réduit à l'intérieur de la cellule bactérienne, conduisant à la génération d'espèces réactives qui sont toxiques pour les bactéries tuberculeuses .

Propriétés Antibactériennes et Antifongiques

Le système cyclique indazole est connu pour présenter des activités antibactériennes et antifongiques. La présence du groupe fluorobenzyl peut en outre moduler l'activité biologique, faisant de "this compound" un candidat potentiel pour le développement de nouveaux médicaments antibactériens et antifongiques .

Applications Anti-inflammatoires

Les dérivés de l'indazole peuvent agir comme des agents anti-inflammatoires. Le groupe nitro de "this compound" peut interférer avec les voies inflammatoires, fournissant une base pour le développement de nouvelles thérapies anti-inflammatoires .

Activité Antimalarienne

Le noyau indazole a été incorporé dans des composés ayant une activité antimalarienne. Le groupe nitro attracteur d'électrons et le groupe fluorobenzyl donneur d'électrons pourraient contribuer à l'efficacité de "this compound" contre le parasite du paludisme .

Effets Antihypertenseurs

Les dérivés de l'indazole ont été explorés pour leurs effets antihypertenseurs potentiels. La structure unique de "this compound" pourrait être bénéfique pour la modulation de la pression artérielle par interaction avec les récepteurs vasculaires .

Recherche Anticancéreuse

Le noyau indazole est structurellement similaire aux purines, qui font partie de l'ADN. Cette similarité permet aux dérivés de l'indazole d'interagir avec l'ADN ou les protéines impliquées dans la prolifération des cellules cancéreuses. “this compound” pourrait servir de composé de référence dans la synthèse de nouveaux médicaments anticancéreux .

Utilisation en Recherche en Chimie

En tant que réactif chimique, "this compound" peut être utilisé dans diverses réactions chimiques pour synthétiser de nouveaux composés présentant des activités biologiques potentielles. Il sert de brique de construction en synthèse organique, en particulier dans la construction de molécules complexes pour la recherche pharmaceutique .

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBVHKPWDJQLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620953 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529508-58-5 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.